4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine
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Overview
Description
4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a sulfonyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-amino-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
4-(2,4-Dichlorophenylsulfonyl)morpholine: Another sulfonyl compound with a different heterocyclic ring.
Uniqueness
4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring and a dichlorophenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
The compound 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and potential mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a sulfonyl group and a dichlorophenyl moiety. Its chemical formula is C9H7Cl2N3O2S with a molecular weight of approximately 292.14 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that This compound exhibits significant biological activities:
-
Antimicrobial Activity :
- Studies have shown that various pyrazole derivatives possess antimicrobial properties. For instance, derivatives similar to this compound demonstrated inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .
- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Activity :
- Research has highlighted the anticancer potential of pyrazole derivatives. The structure of This compound suggests it may inhibit cell proliferation in various cancer cell lines.
- In vitro studies are needed to determine specific IC50 values and elucidate the compound's effect on apoptosis pathways.
- Anti-inflammatory Properties :
The proposed mechanisms through which This compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may act on specific receptors or ion channels that regulate cellular signaling pathways related to inflammation and cancer growth.
Comparative Analysis
To provide a clearer understanding of its biological activity, a comparison table with similar compounds is presented below:
Compound Name | Antimicrobial Activity | Anticancer Activity | References |
---|---|---|---|
This compound | Yes | Yes | |
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | Moderate | Moderate | |
1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-amine | Yes | Yes |
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Antimicrobial Evaluation :
- Cancer Cell Line Studies :
Properties
Molecular Formula |
C9H7Cl2N3O2S |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)sulfonyl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C9H7Cl2N3O2S/c10-5-1-2-7(6(11)3-5)17(15,16)8-4-13-14-9(8)12/h1-4H,(H3,12,13,14) |
InChI Key |
DIAZBYCNMWPAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C2=C(NN=C2)N |
Origin of Product |
United States |
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